molecular formula C14H17NO4 B13810733 1,1-Dimethyl-2-propynylamine acetyl salicylate CAS No. 65498-89-7

1,1-Dimethyl-2-propynylamine acetyl salicylate

Cat. No.: B13810733
CAS No.: 65498-89-7
M. Wt: 263.29 g/mol
InChI Key: QLODIQZORRWPLI-UHFFFAOYSA-N
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Description

2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate is a compound that combines the structural features of an amine and an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate typically involves the reaction of 2-Methyl-3-butyn-2-amine with 2-(acetyloxy)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylpropargylamine
  • 3-Amino-3-methyl-1-butyne

Uniqueness

2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate is unique due to its combined amine and ester functionalities, which provide a versatile platform for chemical modifications and applications. Its structural features distinguish it from other similar compounds, making it valuable in various research and industrial contexts.

Properties

CAS No.

65498-89-7

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-acetyloxybenzoic acid;2-methylbut-3-yn-2-amine

InChI

InChI=1S/C9H8O4.C5H9N/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4-5(2,3)6/h2-5H,1H3,(H,11,12);1H,6H2,2-3H3

InChI Key

QLODIQZORRWPLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CC(C)(C#C)N

Origin of Product

United States

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